3-Methylnonan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of 3-Methylnonan-1-ol has been discussed in several papers. One method involves the ozonolytic transformation of (6R,10)-dimethyl-9-undecen-2-one to (6R)-methyl-9-hydroxynonan-2-one . Another method involves the regioselective reductive β-metalloethylation of alkenes using ethylmagnesium derivatives with tantalum complex catalysts .
Molecular Structure Analysis
The molecular formula of 3-Methylnonan-1-ol is C10H22O . The structure of 3-Methylnonan-1-ol can be viewed using Java or Javascript .
Scientific Research Applications
Biotechnological Potential in Agriculture
3-Methylnonan-1-ol, a compound related to flavan-3-ols, has demonstrated significant biotechnological potential in agriculture. A study on the overexpression of a tea flavanone 3-hydroxylase gene in tobacco showed that it can increase the content of flavan-3-ols, thereby conferring tolerance to salt stress and fungal infections (Mahajan & Yadav, 2014). This suggests potential applications of 3-Methylnonan-1-ol derivatives in enhancing crop resilience.
Role in Fungal Metabolites and Indoor Air Quality
Research into microbial volatile organic compounds (MVOCs) in indoor environments identified 3-Methylnonan-1-ol as a compound indicative of mold presence. Although not a definitive indicator on its own, its presence, along with other MVOCs, can provide insights into indoor air quality and potential mold infestation (Schleibinger et al., 2008).
Application in Synthesis of Pheromones
Synthetic methods for 3-Methylnonan-1-ol derivatives have been developed for the production of aggregation pheromones. These pheromones are used in pest control strategies, particularly for the palm weevils Rhyncophorus vulneratus and R. phoenicis (Yadav et al., 2011). This application is crucial in agricultural pest management.
Impact on Plant Defense Mechanisms
The volatile compound 1-octen-3-ol, structurally related to 3-Methylnonan-1-ol, has been shown to induce defensive responses in Arabidopsis thaliana. Exposure to this compound resulted in the activation of defense genes and increased resistance against Botrytis cinerea, a fungal pathogen (Kishimoto et al., 2007). These findings can lead to new strategies in enhancing plant immunity.
Safety And Hazards
The safety data sheet for 3-Methylnonan-1-ol suggests that it is flammable and containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .
properties
IUPAC Name |
3-methylnonan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-4-5-6-7-10(2)8-9-11/h10-11H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQPYGLPOMTAPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567627 | |
Record name | 3-Methylnonan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylnonan-1-ol | |
CAS RN |
22663-64-5 | |
Record name | 3-Methylnonan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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